molecular formula C8H9N2O2S- B12347038 2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate

2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate

Cat. No.: B12347038
M. Wt: 197.24 g/mol
InChI Key: KALABIYZPKXBEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound that combines a pyrrolidine ring with a thiazole ring, linked through a carboxylate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiazole derivative with a pyrrolidine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine or thiazole rings .

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is unique due to the combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H9N2O2S-

Molecular Weight

197.24 g/mol

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H10N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12)/p-1

InChI Key

KALABIYZPKXBEJ-UHFFFAOYSA-M

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.